molecular formula C20H19N3O2S B2592866 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898422-51-0

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2592866
CAS No.: 898422-51-0
M. Wt: 365.45
InChI Key: WKZGQPRKSVRMCN-UHFFFAOYSA-N
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Description

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the tetrahydronaphthalene moiety. One common method involves the reaction of 4-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its combination of an oxadiazole ring and a tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)19-22-23-20(25-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZGQPRKSVRMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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